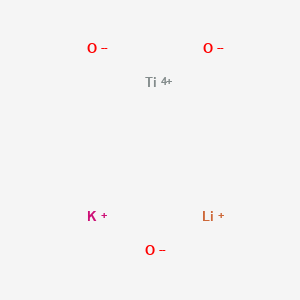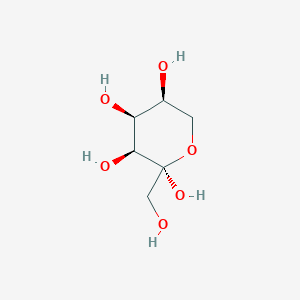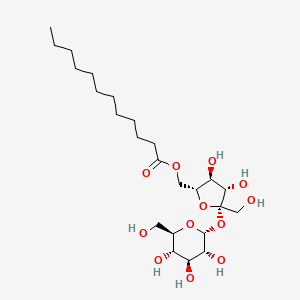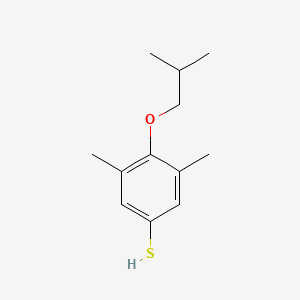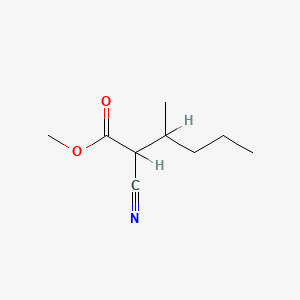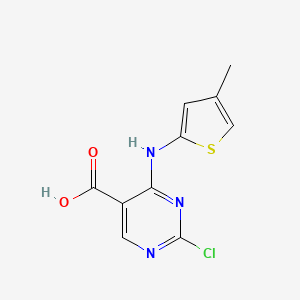
2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a carboxylic acid group, and a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and carboxylic acid groups. The thiophene moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating processes like inflammation or cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a thiophene moiety.
4-(4-Methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid: Lacks the chloro group.
2-Chloro-4-(4-methylphenylamino)pyrimidine-5-carboxylic acid: Contains a phenyl group instead of a thiophene moiety.
Uniqueness
2-Chloro-4-(4-methylthiophen-2-ylamino)pyrimidine-5-carboxylic acid is unique due to the presence of the thiophene moiety, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H8ClN3O2S |
|---|---|
Peso molecular |
269.71 g/mol |
Nombre IUPAC |
2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2S/c1-5-2-7(17-4-5)13-8-6(9(15)16)3-12-10(11)14-8/h2-4H,1H3,(H,15,16)(H,12,13,14) |
Clave InChI |
RDVAYBMGRXTRRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1)NC2=NC(=NC=C2C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


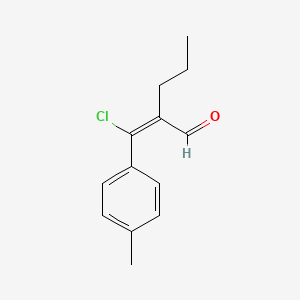
![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)


![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)
